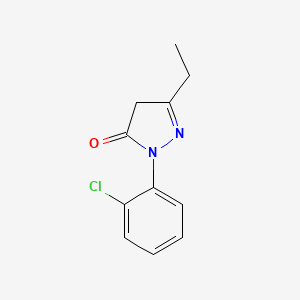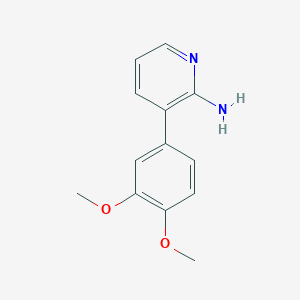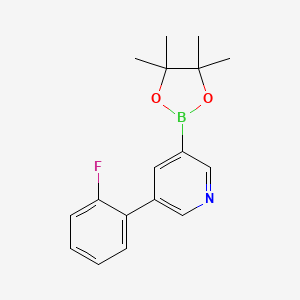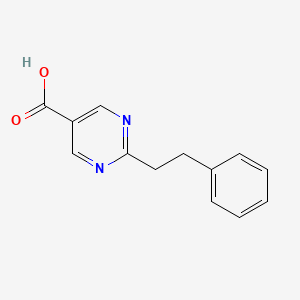![molecular formula C11H22N2O3S B11722687 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine](/img/structure/B11722687.png)
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine is a compound that features a morpholine ring substituted with a piperidine moiety via an ethyl sulfonyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine typically involves the reaction of morpholine with a piperidine derivative. One common method includes the use of sulfonyl chloride as a reagent to introduce the sulfonyl group. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring optimal conditions for the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds or electrostatic interactions with the target .
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-pyridine
- 4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-benzene
Uniqueness
4-[[2-(2-Piperidinyl)ethyl]sulfonyl]-morpholine is unique due to the presence of both morpholine and piperidine rings, which can confer distinct pharmacological properties. The combination of these two moieties can result in enhanced biological activity and specificity compared to similar compounds .
Properties
Molecular Formula |
C11H22N2O3S |
|---|---|
Molecular Weight |
262.37 g/mol |
IUPAC Name |
4-(2-piperidin-2-ylethylsulfonyl)morpholine |
InChI |
InChI=1S/C11H22N2O3S/c14-17(15,13-6-8-16-9-7-13)10-4-11-3-1-2-5-12-11/h11-12H,1-10H2 |
InChI Key |
HWJUXMQHRHYBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CCS(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11722604.png)
![5-[(2S)-pyrrolidin-2-yl]-2-(trifluoromethyl)pyridine](/img/structure/B11722607.png)
![4-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B11722623.png)

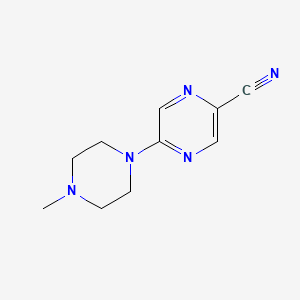
![tert-butyl N-[4-hydroxy-4-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B11722634.png)
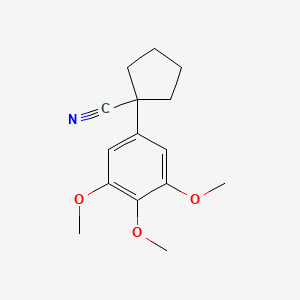
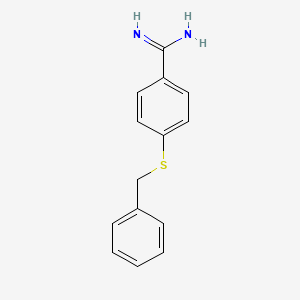

![N-[(2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-1-methylpiperidin-2-YL]acetamide](/img/structure/B11722660.png)
